molecular formula C7H6F2INO B8605054 Benzenamine, 5-(difluoromethoxy)-2-iodo-

Benzenamine, 5-(difluoromethoxy)-2-iodo-

Cat. No.: B8605054
M. Wt: 285.03 g/mol
InChI Key: HECHZCVKEZWBDR-UHFFFAOYSA-N
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Description

Benzenamine, 5-(difluoromethoxy)-2-iodo- is an aromatic amine derivative featuring a benzene ring substituted with an iodine atom at the 2-position and a difluoromethoxy group (–OCF₂) at the 5-position.

Properties

Molecular Formula

C7H6F2INO

Molecular Weight

285.03 g/mol

IUPAC Name

5-(difluoromethoxy)-2-iodoaniline

InChI

InChI=1S/C7H6F2INO/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,11H2

InChI Key

HECHZCVKEZWBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)N)I

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Iodo Substituent : The iodine atom at position 2 introduces steric bulk and polarizability, influencing reactivity and electronic properties.
  • Difluoromethoxy Group : The –OCF₂ group at position 5 is electron-withdrawing, enhancing stability against metabolic degradation compared to methoxy (–OCH₃) groups .
  • Molecular Formula: Likely C₇H₆F₂INO (estimated based on analogs like 4-chloro-5-(difluoromethoxy)-2-fluoroaniline, C₇H₅ClF₃NO ).

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Benzenamine, 5-(difluoromethoxy)-2-iodo- with structurally similar compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Benzenamine, 5-(difluoromethoxy)-2-iodo- 2-I, 5-OCF₂ C₇H₆F₂INO (est.) ~297.04 (est.) High steric hindrance (iodo), metabolic stability (difluoromethoxy)
2-Iodoaniline (CAS 615-43-0) 2-I C₆H₆IN 219.03 Soluble in alcohol/ether; yellow-brown crystalline solid; m.p. 55–58°C
2-Iodo-4-methoxyaniline (CAS 191348-14-8) 2-I, 4-OCH₃ C₇H₈INO 249.05 Enhanced solubility in polar solvents due to methoxy; intermediate in drug synthesis
4-Chloro-5-(difluoromethoxy)-2-fluoroaniline (CAS 106969-11-3) 4-Cl, 5-OCF₂, 2-F C₇H₅ClF₃NO 211.57 Electron-withdrawing substituents increase acidity; used in agrochemicals
3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2) 3-OCF₂, 4-CH₃ C₈H₉F₂NO 173.16 Improved lipophilicity (methyl group); potential precursor for fluorinated dyes

Reactivity and Stability

  • Electrophilic Substitution : The iodine atom at position 2 directs further substitution to the para and ortho positions. However, steric hindrance from iodine may slow reactions compared to fluoro or chloro analogs (e.g., 4-chloro-5-(difluoromethoxy)-2-fluoroaniline) .
  • Metabolic Stability : The difluoromethoxy group enhances resistance to oxidative degradation compared to methoxy derivatives (e.g., 2-iodo-4-methoxyaniline) .
  • Photostability : Iodo-substituted anilines (e.g., 2-iodoaniline) are prone to light-induced decomposition, necessitating storage in dark conditions .

Challenges and Limitations

  • Steric Effects : The bulky iodine atom may complicate regioselective synthesis or purification.
  • Cost : Iodine and fluorinated reagents increase production expenses compared to chloro or methoxy derivatives.

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic iodination of 5-(difluoromethoxy)aniline leverages the activating nature of the amino group. However, the amino group predominantly directs electrophiles to the para-position, necessitating strategic modifications to achieve ortho-iodination.

Procedure:

  • Substrate Preparation : Start with 5-(difluoromethoxy)aniline, synthesized via nucleophilic substitution of a phenolic precursor with chlorodifluoromethane (ClCF2_2H) under alkaline conditions.

  • Iodination :

    • React 5-(difluoromethoxy)aniline with iodine (I2_2) and potassium iodide (KI) in acetonitrile under oxygen pressure (10 bar) at 180°C.

    • Mechanism : I2_2/KI generates I+^+ electrophiles, while O2_2 oxidizes HI byproducts, preventing reversibility. The amino group activates the ring, but high-temperature conditions may promote ortho-selectivity through kinetic control.

Challenges:

  • Competing para-iodination and over-iodination.

  • Yield optimization requires precise control of stoichiometry (I2_2: 0.5 equiv, KI: 0.6 equiv).

Sequential Functionalization via Intermediate Nitro Derivatives

Nitration Followed by Reduction and Iodination

This route prioritizes introducing the difluoromethoxy group early, followed by nitration, reduction, and iodination.

Procedure:

  • Difluoromethoxy Introduction :

    • React 4-nitrophenol with ClCF2_2H in the presence of NaOH to form 4-(difluoromethoxy)nitrobenzene.

  • Nitration Adjustment :

    • Reposition nitro group via directed nitration. For example, use sulfuric acid as a mediator for homogeneous nitration of 4-(difluoromethoxy)nitrobenzene to introduce a second nitro group at the ortho-position.

  • Reduction :

    • Catalytically reduce nitro groups using Fe3_3O4_4/activated carbon with hydrazine hydrate to yield 5-(difluoromethoxy)-1,2-diaminobenzene.

  • Selective Iodination :

    • Treat with I2_2/KI under acidic conditions to iodinate the ortho-position relative to the amino group.

Advantages:

  • High functional group tolerance for nitro and amino groups.

  • Scalable for industrial production (total yield: ~70%).

Metal-Catalyzed Cross-Coupling Approaches

Ullmann-Type Coupling

Palladium or copper catalysts enable direct coupling of iodoarenes with difluoromethoxy precursors.

Procedure:

  • Substrate Synthesis : Prepare 2-iodoaniline via azide-mediated ring-opening of 1-(2-iodophenyl)ethanol.

  • Difluoromethoxy Installation :

    • Use Pd(OAc)2_2/Xantphos to couple 2-iodoaniline with a difluoromethoxylation reagent (e.g., 2-(difluoromethoxy)-5-nitropyridine).

Key Considerations:

  • Ligand choice (e.g., Xantphos) enhances catalytic efficiency for C–O bond formation.

  • Yields up to 85% reported for analogous systems.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Direct IodinationI2_2, KI, O2_2, CH3_3CN, 180°C60–70%Minimal stepsLow regioselectivity
Nitration-ReductionClCF2_2H, HNO3_3, Fe3_3O4_4, Hydrazine70–75%High purityMulti-step, cost-intensive
Metal-Catalyzed CouplingPd(OAc)2_2, Xantphos, 2-(difluoromethoxy)-5-nitropyridine80–85%High selectivityRequires specialized ligands

Emerging Strategies and Innovations

Radical Difluoromethoxylation

Recent advances in radical chemistry enable late-stage difluoromethoxylation. For example, photoredox catalysis with CF2_2H radicals generated from ClCF2_2H or BrCF2_2H can functionalize arenes. Applied to 2-iodoaniline, this method could streamline synthesis but remains exploratory.

Biocatalytic Approaches

Enzymatic methods using engineered cytochrome P450 enzymes show promise for regioselective C–H functionalization, though applications to iodinated anilines are nascent .

Q & A

Q. Table: Differentially Expressed Genes in A. flavus

GeneFunctionFold Change (log₂)
aflRAflatoxin regulator-4.2
nor1Aflatoxin biosynthesis-3.8
cat1Catalase (oxidative stress)+2.1

How do electronic effects of substituents modulate the compound’s reactivity in electrophilic substitutions?

Methodological Answer:
The electron-withdrawing iodine (-I effect) and difluoromethoxy (-OCF₂H, mixed inductive/resonance effects) groups deactivate the benzene ring, directing electrophiles to the para position relative to iodine. Computational studies (DFT) show:

  • Charge Distribution : C-4 (para to iodine) has the highest electron density (Mulliken charge: -0.12) .
  • Reactivity in Nitration : Nitration occurs at C-4, confirmed by HPLC and ¹H NMR .

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